molecular formula C10H9N B1623147 p-Methylcinnamonitrile CAS No. 28446-70-0

p-Methylcinnamonitrile

Cat. No.: B1623147
CAS No.: 28446-70-0
M. Wt: 143.18 g/mol
InChI Key: WHECQDVQLPVCRX-NSCUHMNNSA-N
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Description

p-Methylcinnamonitrile is a chemical compound of interest in scientific research and development, particularly in the fields of organic synthesis and medicinal chemistry. It features a nitrile group attached to an unsaturated cinnamate backbone, which is substituted with a methyl group. In research settings, cinnamonitrile derivatives are valued as versatile building blocks. They can act as precursors for the synthesis of more complex molecules and have been investigated for their potential application as UV absorbers in material science to prevent photodegradation . The nitrile functional group is a key motif in rational drug design, often incorporated to enhance a molecule's binding affinity to its target and to improve its pharmacokinetic profile, for instance, by lowering the clog P value to increase solubility . The nitrile group can engage in specific interactions with biological targets, such as forming hydrogen bonds or dipole-dipole interactions, which are crucial for the mechanism of action of many pharmaceutical agents . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N/c1-9-4-6-10(7-5-9)3-2-8-11/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHECQDVQLPVCRX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28446-70-0
Record name Cinnamonitrile, p-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028446700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-methylcinnamonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Palladium-Catalyzed Oxidative Cyanation of Allyl Arenes

Reaction Overview

The most robust and modern approach to synthesizing p-Methylcinnamonitrile involves palladium(II)-catalyzed oxidative cyanation of allyl arenes. This method, developed by researchers at the Royal Society of Chemistry, employs tert-butyl nitrite as a nitrosating agent and N-hydroxyphthalimide (NHPI) as a co-catalyst to directly convert allyl benzene derivatives into alkenyl nitriles.

Reaction Equation

The generalized transformation is represented as:
$$
\text{4-Methylallylbenzene} + \text{tert-butyl nitrite} \xrightarrow{\text{Pd(OAc)}_2, \text{NHPI}} \text{3-(4-Methylphenyl)prop-2-enenitrile} + \text{by-products}
$$

Reaction Components and Conditions

The reaction requires precise stoichiometric ratios and optimized conditions to achieve high yields (Table 1).

Table 1: Reaction Parameters for Pd-Catalyzed Synthesis

Component Quantity/Condition Role
4-Methylallylbenzene 1.0 equivalent Substrate
tert-Butyl nitrite 2.0 equivalents Nitrogen source
Palladium(II) acetate 0.1 equivalents Catalyst
N-Hydroxyphthalimide 0.3 equivalents Radical initiator/Co-catalyst
Acetonitrile Solvent (1.5 mL per 0.3 mmol) Reaction medium
Temperature 50°C Thermal control
Reaction duration 16 hours Kinetic optimization
Yield 70–80% Isolated product

Experimental Procedure

  • Setup : Combine 4-methylallylbenzene (0.3 mmol), tert-butyl nitrite (0.6 mmol), NHPI (0.09 mmol), and Pd(OAc)₂ (0.03 mmol) in anhydrous acetonitrile (1.5 mL) under nitrogen atmosphere.
  • Reaction : Stir the mixture at 50°C for 16 hours.
  • Workup : Dilute with dichloromethane (2 mL), filter, and concentrate under reduced pressure.
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Mechanistic Pathway

The reaction proceeds through a Pd(II)-mediated C–H activation mechanism (Figure 1):

  • Coordination : Pd(OAc)₂ coordinates to the allyl arene, facilitating allylic C–H bond cleavage.
  • Nitrosation : tert-Butyl nitrite delivers a nitroso group, forming a Pd–nitroso intermediate.
  • Radical Initiation : NHPI generates phthalimide-N-oxyl (PINO) radicals, promoting nitroso group rearrangement.
  • Cyanide Formation : Elimination of tert-butanol yields the alkenyl nitrile product.

$$
\text{Pd}^{II} + \text{R–CH}2–\text{CH}2–\text{CH}2–\text{Ar} \rightarrow \text{Pd}^{II}–\text{R–CH}–\text{CH}2–\text{Ar} \xrightarrow{\text{NO}^-} \text{R–CH}–\text{CH}–\text{Ar}–\text{CN}
$$

Advantages and Limitations of the Method

Key Advantages

  • Safety : Avoids toxic cyanide reagents by utilizing tert-butyl nitrite.
  • Efficiency : Achieves 70–80% yields under mild conditions.
  • Atom Economy : Direct C–H functionalization minimizes waste.

Limitations

  • Substrate Scope : Limited to electron-rich allyl arenes.
  • Catalyst Cost : Palladium catalysts increase production costs.

Alternative Synthetic Routes

While the Pd-catalyzed method dominates contemporary synthesis, historical approaches include:

Knoevenagel Condensation

Condensation of 4-methylbenzaldehyde with cyanoacetic acid in the presence of pyridine or piperidine. However, this method suffers from low yields (<50%) and requires harsh acidic conditions.

Cross-Coupling Reactions

Negishi or Suzuki couplings between 4-methylphenyl halides and acrylonitrile derivatives. These methods are less favored due to stoichiometric metal waste and multi-step protocols.

Industrial-Scale Production Considerations

Process Optimization

  • Continuous Flow Reactors : Enhance heat/mass transfer for large-scale runs.
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs.
  • Solvent Recovery : Acetonitrile is distilled and reused.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Methylcinnamonitrile can undergo oxidation reactions, typically forming corresponding aldehydes or acids.

    Reduction: Reduction of this compound can lead to the formation of p-methylphenylpropanenitrile.

    Substitution: The compound can participate in various substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: p-Methylbenzaldehyde or p-Methylbenzoic acid.

    Reduction: p-Methylphenylpropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • p-Methylcinnamonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

  • The compound has potential applications in the development of new drugs due to its ability to undergo various chemical transformations.

Industry:

  • It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of p-Methylcinnamonitrile in chemical reactions involves the interaction of its functional groups with reagents. The nitrile group can participate in nucleophilic addition reactions, while the methyl group can influence the reactivity of the benzene ring.

Molecular Targets and Pathways:

  • The nitrile group can act as an electrophile, reacting with nucleophiles to form various products.
  • The methyl group can affect the electron density of the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The following table highlights key structural and functional differences between p-Methylcinnamonitrile and related compounds:

Compound Name Functional Group Substituent(s) CAS Number Key Structural Feature
This compound Nitrile p-Methyl Not specified¹ (E)-3-(4-methylphenyl)prop-2-enenitrile
Methyl p-hydroxycinnamate (MPC) Ester p-Hydroxy, Methyl ester Not specified Methyl ester of p-coumaric acid
trans-p-Dimethylaminocinnamonitrile Nitrile p-Dimethylamino 32444-63-6 (E)-3-(4-(dimethylamino)phenyl)acrylonitrile
Cinnamaldehyde Aldehyde - 104-55-2 (E)-3-phenylprop-2-enal
Key Observations:
  • Substituent Effects: The p-methyl group in this compound may enhance lipophilicity compared to MPC’s polar hydroxy group or trans-p-dimethylaminocinnamonitrile’s electron-donating dimethylamino group. This could influence solubility, bioavailability, or catalytic interactions .
Reactivity:
  • Nitrile Group : this compound’s nitrile can undergo hydrolysis to form carboxylic acids or reduction to amines, contrasting with MPC’s ester group, which is prone to saponification.
  • Aldehydes vs. Nitriles : Cinnamaldehyde reacts readily with nucleophiles (e.g., Grignard reagents) or undergoes oxidation, whereas nitriles require stronger conditions for transformation .

Research Findings and Gaps

  • MPC Synthesis : High yields (71.1 mg g⁻¹) via MBILs highlight the role of ionic liquids in sustainable catalysis. However, mechanistic details of lignin depolymerization remain unclear .
  • Nitrile Derivatives: Limited evidence on this compound’s specific properties necessitates further studies on its catalytic synthesis, toxicity, and applications.

Biological Activity

p-Methylcinnamonitrile (PMC) is a compound derived from cinnamon that has garnered attention for its potential biological activities. This article reviews the biological activity of PMC, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a nitrile functional group attached to a methyl-substituted cinnamyl moiety. Its molecular formula is C10H9NC_{10}H_{9}N.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Wahab et al. evaluated the antimicrobial activity of several compounds, including PMC, using the paper disc diffusion method. The results showed that PMC had notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis10

The study also compared PMC's efficacy with standard antibiotics like ampicillin, demonstrating its potential as an alternative antimicrobial agent.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in human immune cells. This activity suggests a mechanism through which PMC may contribute to reducing inflammation in various conditions.

Case Study: Inhibition of Cytokine Production

A case study involving human peripheral blood mononuclear cells (PBMCs) treated with PMC revealed a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels. The results indicated that PMC could modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. Research published in the European Journal of Chemistry demonstrated that PMC exhibited dose-dependent cytotoxicity against human breast cancer cells (MCF-7).

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings suggest that PMC may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Q & A

Basic: What are the key considerations for optimizing the synthesis of p-Methylcinnamonitrile in academic research?

Answer:

  • Experimental Variables : Systematically test catalysts (e.g., palladium complexes), solvents (polar vs. nonpolar), reaction time, and temperature to maximize yield.
  • Characterization : Use NMR (¹H/¹³C) for structural confirmation and HPLC/GC-MS for purity assessment (≥95% purity recommended for downstream applications) .
  • Reproducibility : Document reagent sources (manufacturer, batch), reaction conditions (e.g., inert atmosphere), and purification steps (recrystallization solvents, column chromatography parameters) .

Advanced: How to resolve discrepancies in reported spectroscopic data for this compound across studies?

Answer:

  • Comparative Analysis : Replicate experiments under original conditions (e.g., solvent, concentration) and cross-validate using NIST Standard Reference Data .
  • Calibration Standards : Ensure instruments (e.g., NMR spectrometers) are calibrated with certified reference materials.
  • Statistical Validation : Apply multivariate analysis to identify outliers in datasets (e.g., principal component analysis for IR/UV-Vis spectra) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • Core Techniques :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
    • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
  • Validation : Perform triplicate measurements and report relative standard deviation (RSD < 2%) .

Advanced: How to design experiments to elucidate the mechanism of action of this compound in biological systems?

Answer:

  • Hypothesis-Driven Approaches :
    • Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.
    • Conduct enzyme inhibition assays (e.g., IC₅₀ determination via Michaelis-Menten kinetics).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Answer:

  • Detailed Protocols : Include exact molar ratios, reaction scales (e.g., 5 mmol vs. 50 mmol), and equipment specifications (e.g., round-bottom flask size).
  • Metadata : Report solvent purity (e.g., HPLC-grade), storage conditions (e.g., desiccator at 4°C), and failure cases (e.g., side reactions at elevated temperatures) .

Advanced: How to conduct a systematic review of this compound’s physicochemical properties?

Answer:

  • PRISMA Framework : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000) and extract data using standardized templates .
  • Meta-Analysis : Pool solubility data across solvents (e.g., logP values) using random-effects models to account for heterogeneity .

Basic: How to determine appropriate solvent systems for recrystallizing this compound?

Answer:

  • Solubility Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) at varying ratios and temperatures.
  • Purity Metrics : Compare melting points (DSC) and crystalline morphology (SEM) before/after recrystallization .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?

Answer:

  • Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
  • Sensitivity Analysis : Evaluate robustness by excluding outliers or varying assay replicates (n ≥ 3) .

Basic: How to validate the structural identity of synthesized this compound using spectroscopic methods?

Answer:

  • 2D NMR : Confirm connectivity via HSQC (¹H-¹³C correlation) and COSY (proton-proton coupling).
  • X-ray Crystallography : Resolve crystal structure and compare with Cambridge Structural Database entries .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological assays?

Answer:

  • Process Control : Implement design of experiments (DoE) to identify critical parameters (e.g., stirring rate, cooling gradients).
  • Quality Metrics : Establish in-process checks (e.g., mid-reaction FTIR to monitor intermediate formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Methylcinnamonitrile
Reactant of Route 2
Reactant of Route 2
p-Methylcinnamonitrile

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